molecular formula C22H40N2O4 B1591198 Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate CAS No. 221352-64-3

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

Cat. No.: B1591198
CAS No.: 221352-64-3
M. Wt: 396.6 g/mol
InChI Key: VMCGMPITVQIMGK-HMZWWLAASA-N
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Description

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate typically involves the protection of the amine group of an amino acid derivative with a tert-butoxycarbonyl group. One common method for this protection is the use of di-tert-butyl pyrocarbonate (Boc2O) in the presence of a base such as dicyclohexylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl derivatives can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

    Addition Reactions: The double bond in the pent-4-enoate moiety can undergo addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include trifluoroacetic acid (TFA) for Boc deprotection.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate primarily involves the protection and deprotection of the amine group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but lacks the double bond in the pent-4-enoate moiety.

    Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)butanoate: Similar structure with a shorter carbon chain.

    Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure with a longer carbon chain.

Uniqueness

Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate is unique due to the presence of the double bond in the pent-4-enoate moiety, which allows for additional chemical reactivity and functionalization options. This structural feature distinguishes it from other Boc-protected amino acid derivatives and provides unique opportunities for its use in synthetic and research applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCGMPITVQIMGK-HMZWWLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583381
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221352-64-3
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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